
Azetidine-3-carboxylic acid
Overview
Description
Azetidine-3-carboxylic acid (C₄H₇NO₂; CAS 36476-78-5) is a strained four-membered heterocyclic amino acid with a molecular weight of 101.10 g/mol . Its unique structure, featuring a carboxylic acid group at the 3-position of the azetidine ring, confers conformational rigidity, making it a valuable scaffold in medicinal chemistry and peptide design. It is synthesized via methods such as Pd-catalyzed cross-coupling , strain-release reactions of 1-azabicyclo[1.1.0]butane derivatives , and hydrolysis of protected intermediates .
Mechanism of Action
Target of Action
Azetidine-3-carboxylic acid is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . ADCs and PROTACs are innovative therapeutic agents that selectively target disease cells, reducing the impact on healthy cells .
Mode of Action
The compound’s mode of action is largely determined by its structural similarity to the amino acid L-proline . Due to this similarity, this compound can evade the editing process during protein assembly in eukaryotic cells and be misincorporated into L-proline-rich proteins . This misincorporation can potentially cause protein misfolding and other detrimental effects to cells .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to protein synthesis and folding . Misincorporation into proteins can disrupt normal cellular processes, potentially leading to disease states .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific proteins into which it is misincorporated . Misincorporation can lead to protein misfolding, potentially causing cellular dysfunction and contributing to disease states .
Biochemical Analysis
Biochemical Properties
Azetidine-3-carboxylic acid is characterized by its high ring-strain energy, strong molecular rigidity, and satisfactory stability . The reactivity of this compound is driven by a considerable ring strain
Cellular Effects
It is known that this compound can readily misincorporate into proteins , which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to mimic the protein amino acid L-proline and readily misincorporate into proteins . This misincorporation can lead to changes in gene expression and enzyme inhibition or activation .
Biological Activity
Azetidine-3-carboxylic acid (A3CA) is a cyclic amino acid that has garnered attention due to its diverse biological activities. This compound is of particular interest in medicinal chemistry and pharmacology, as it exhibits a range of therapeutic potentials, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of A3CA, highlighting key research findings, case studies, and relevant data.
Overview of this compound
This compound is characterized by its four-membered ring structure containing a carboxylic acid functional group. Its unique conformation allows it to interact with various biological targets, making it a valuable compound in drug design.
1. Antimicrobial Activity
A3CA and its derivatives have shown significant antimicrobial properties. Studies indicate that azetidine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans.
Compound | Activity Type | Tested Strains | Results |
---|---|---|---|
A3CA | Antibacterial | S. aureus | High activity |
A3CA | Antifungal | C. albicans | Moderate activity |
A3CA | Antitubercular | M. tuberculosis | Significant inhibition |
Research suggests that modifications in the azetidine ring can enhance antimicrobial efficacy, with specific derivatives displaying improved activity against resistant strains .
2. Anti-inflammatory Properties
This compound has been identified as an anti-inflammatory agent. It acts by inhibiting the production of pro-inflammatory cytokines, which are crucial in the inflammatory response.
- Case Study : In a study involving animal models, A3CA administration resulted in a marked reduction in inflammation markers compared to control groups. The compounds exhibited potential in treating inflammatory diseases such as arthritis and colitis .
3. Anticancer Activity
Recent research has explored the anticancer potential of A3CA. Its derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth.
- Research Findings : A series of azetidine derivatives were tested against various cancer cell lines, revealing that some compounds significantly inhibited cell proliferation and induced cell cycle arrest at specific phases .
Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
A3CA | Breast Cancer | 12.5 | Apoptosis induction |
A3CA | Lung Cancer | 15.0 | Cell cycle arrest |
Synthesis and Derivatives
The synthesis of this compound involves several methodologies, including cyclization reactions and functionalization techniques that generate various derivatives with enhanced biological activities . These modifications can significantly impact the pharmacological profiles of the compounds.
Scientific Research Applications
Pharmaceutical Development
Azetidine-3-carboxylic acid serves as a crucial building block in the synthesis of numerous pharmaceuticals. It is particularly noted for its role in developing drugs targeting neurological disorders. The compound's unique structure allows for modifications that enhance the efficacy and specificity of drug candidates.
Key Insights:
- Synthesis of Drug Candidates: this compound derivatives have been utilized in creating compounds with improved pharmacological profiles. For instance, derivatives that act as gamma-aminobutyric acid uptake inhibitors have shown promise in modulating neurotransmitter levels, which is vital for treating conditions like anxiety and epilepsy .
- Case Study: A study demonstrated that azetidine derivatives exhibited varying affinities for GABA transporters, highlighting their potential as therapeutic agents in neurological disorders .
Protein Engineering
In protein engineering, this compound is employed to modify amino acids within peptides. This modification enhances the stability and bioactivity of therapeutic proteins.
Applications:
- Stabilization of Peptides: The incorporation of this compound into peptide sequences can lead to increased resistance to enzymatic degradation, thereby prolonging the therapeutic effect.
- Example: Research indicates that peptides containing azetidine residues can adopt favorable conformations conducive to receptor binding, thereby enhancing their biological activity .
Biochemical Research
The compound is extensively used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Research Highlights:
- Enzyme Mechanism Studies: this compound's structure allows researchers to probe the active sites of enzymes, providing insights into catalytic mechanisms.
- Protein Interaction Analysis: Its ability to modify peptide structures aids in understanding how proteins interact within cellular pathways .
Material Science
In material science, this compound contributes to the development of novel polymers with specific properties.
Applications:
- Polymer Synthesis: The compound is utilized in creating polymers that exhibit desirable characteristics such as enhanced durability and chemical resistance.
- Case Study: Research has shown that polymers derived from this compound can be used in coatings and adhesives, offering improved performance compared to traditional materials .
Agricultural Chemistry
This compound is explored for its potential as a plant growth regulator.
Potential Benefits:
- Crop Yield Improvement: Studies suggest that derivatives of this compound can enhance plant growth and resilience against environmental stressors.
- Example: Research indicates that certain derivatives may act as effective regulators of plant growth hormones, leading to improved agricultural outputs .
Table 1: Affinity of Azetidine Derivatives for GABA Transporters
Compound | GAT-1 IC50 (μM) | GAT-3 IC50 (μM) |
---|---|---|
NNC-05-2045 | 2.83 ± 0.67 | 15.3 ± 4.5 |
Azetidine Derivative A | 26.6 ± 3.3 | 31.0 ± 4.7 |
Table 2: Pharmacological Activity of Azetidine Derivatives at NMDA Receptors
Compound | K_i (μM) | EC50 (μM) NR1/NR2D |
---|---|---|
L-trans-Azetidine | 10 | 50 |
D-cis-Azetidine | 21 | 230 |
L-cis-Azetidine | >100 | High Concentration |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for alkylated azetidine-3-carboxylic acid esters, and how do reaction conditions influence product yield?
- Methodology : Alkylated derivatives (e.g., ethyl 1-tert-butyl-3-aminoazetidine-3-carboxylate) are synthesized via alkylation reactions under hydrogen atmosphere, followed by purification using silica gel TLC. For example, ethyl 1-tert-pentyl-3-aminoazetidine-3-carboxylate achieved a 98% yield with petroleum ether/ethyl acetate (8:2) as the eluent . Reaction time (3 hours) and solvent choice (methanol for saponification) are critical for optimizing yield and purity .
Q. How are this compound derivatives characterized to confirm structural integrity?
- Methodology : Characterization employs 1H/13C NMR for chemical shift analysis (e.g., δ 1.25–1.40 ppm for tert-butyl groups), IR spectroscopy for functional group identification (e.g., C=O stretching at ~1700 cm⁻¹), and MS for molecular weight confirmation (e.g., m/z 241 [M+H]+ for ethyl 1-tert-pentyl derivatives). Rf values from TLC (e.g., 0.18 for petroleum ether/ethyl acetate 7:3) validate purity .
Q. What purification strategies are effective for this compound intermediates?
- Methodology : Dowex H+ ion-exchange chromatography is used to isolate carboxylic acid derivatives (e.g., 1-tert-butyl-3-aminothis compound). Neutralization with 1N HCl and subsequent solvent evaporation yield >90% pure products. For esters, silica gel chromatography with optimized solvent ratios (e.g., dichloromethane/methanol 9:1) minimizes byproducts .
Advanced Research Questions
Q. How do thermal isomerization conditions affect the conversion of azetidine-2-carboxylates to azetidine-3-carboxylates?
- Methodology : Heating ethyl 2-(bromomethyl)azetidine-2-carboxylate in DMSO at 70°C for 45 hours drives complete isomerization to 3-bromoazetidine-3-carboxylates (45–50% yield). KBr addition accelerates conversion but may reduce yield due to side reactions. Solvent choice (e.g., DMSO vs. acetonitrile) and temperature gradients are critical for kinetic vs. thermodynamic control .
Q. What functionalization strategies enable diversification of brominated azetidine-3-carboxylates?
- Methodology : Nucleophilic substitution with KCN in DMSO (60°C, 3–4 hours) yields 2-(cyanomethyl)azetidine-2-carboxylates (47–57% yield). Thiocyanation using KSCN in DMF (70°C) produces ethyl 2-(thiocyanatomethyl) derivatives, though side reactions necessitate careful purification. Bromine substituents serve as versatile handles for C–S, C–N, and C–O bond formation .
Q. How do conformational constraints of this compound derivatives influence their bioactivity?
- Methodology : Rigid β-proline analogs (e.g., CE-178,253) act as CB1 antagonists for obesity treatment. Structural activity relationship (SAR) studies reveal that substituents on the azetidine ring modulate receptor binding. For example, 3-aminothis compound derivatives exhibit foldameric properties, enabling helical β-peptide mimics with enhanced metabolic stability .
Q. What analytical challenges arise in resolving stereoisomers of this compound derivatives?
- Methodology : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) resolves enantiomers of β-substituted derivatives. Coupled with circular dichroism (CD), this confirms absolute configurations. For example, (R)- and (S)-β-proline derivatives synthesized via enzymatic resolution show >99% enantiomeric excess .
Q. Data Contradictions and Validation
Q. Why do yields vary significantly between alkylated azetidine-3-carboxylate derivatives under similar conditions?
- Analysis : Ethyl 1-tert-pentyl derivatives achieve 98% yield , while methyl 1-tert-butyl analogs yield 79% due to steric hindrance during esterification. NMR and MS data confirm no structural degradation, suggesting steric effects and solvent polarity (e.g., ethyl acetate vs. methanol) as key variables .
Q. How do conflicting reports on azetidine ring stability under thermal stress inform experimental design?
- Analysis : While heating in acetonitrile (60°C) causes decomposition, DMSO stabilizes intermediates for isomerization. Contradictions arise from solvent-specific side reactions (e.g., KBr-mediated decomposition in acetonitrile vs. controlled isomerization in DMSO) . Validate protocols via real-time NMR monitoring to track degradation pathways.
Q. Applications in Drug Discovery
Q. What role do this compound derivatives play in designing NMDA receptor modulators?
- Methodology : Tetrasubstituted derivatives (e.g., compound 8) act as conformationally restricted α-amino acids, enhancing receptor binding affinity. Structure-based drug design (SBDD) leverages X-ray crystallography of receptor-ligand complexes to optimize substituent positions .
Q. How are azetidine derivatives utilized in antimicrobial agent development?
- Methodology : 7-Methylazetidine quinolinones exhibit broad-spectrum activity against Gram-positive bacteria. SAR studies highlight the necessity of the azetidine ring’s NH group for disrupting bacterial membrane integrity. MIC values correlate with log P (optimal range: 1.5–2.5) .
Q. Methodological Best Practices
Q. What safety protocols are essential for handling this compound derivatives?
- Guidelines : Use fume hoods for reactions involving volatile amines or brominated intermediates. Store derivatives at –20°C (stable for 3 years) in sealed containers to prevent hydrolysis. For spills, adsorb with inert materials (e.g., vermiculite) and neutralize with 1N HCl .
Q. How can researchers mitigate racemization during this compound synthesis?
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azetidine-2-carboxylic Acid
- Structure : Differs in carboxylic acid position (2 vs. 3 on the azetidine ring).
- Natural Occurrence : Found in sugar beets (Beta vulgaris), unlike its 3-carboxy counterpart .
- Biological Activity : Acts as a gametocidal agent and collagen synthesis inhibitor .
- Applications : Used as an L-proline analogue in peptide synthesis but lacks the β-proline mimetic properties of azetidine-3-carboxylic acid .
3-Arylazetidine-3-carboxylic Acids
- Structure : Aryl or heteroaryl substituents at the 3-position enhance steric and electronic diversity.
- Synthesis : Prepared via Pd-catalyzed cross-coupling of (het)aryl halides with azetidine carboxylates (yields: 60–85%) .
- Applications : Serve as β-proline mimetics in opioid peptides (e.g., endomorphin analogs IV and V) and as analogs of meperidine (VII), a pain medication .
3-Aminothis compound
- Structure: Features an amino group at the 3-position.
- Synthesis: Generated via hydrogenolysis of 3-azidoazetidine-3-carboxylates (e.g., ethyl 3-azidoazetidine-3-carboxylate) with Pd/C .
1-Protected this compound Derivatives
- Examples : 1-(tert-Butoxycarbonyl)-3-((trifluoromethyl)thio)this compound , 1-Cbz derivatives .
- Synthesis : Gram-scale preparation via strain-release reactions of 1-azabicyclo[1.1.0]butane intermediates .
- Utility : Serve as intermediates for S1P receptor agonists and antibacterial agents .
Comparative Data Tables
Table 1. Physicochemical Properties of Azetidinecarboxylic Acids
Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | TPSA (Ų) |
---|---|---|---|---|
This compound | 101.10 | -0.86 | 4050 | 49.33 |
Azetidine-2-carboxylic acid | 101.10 | -1.09 | 3200 | 49.33 |
3-Aminothis compound | 116.12 | -1.32 | 2800 | 78.65 |
1-Cbz-Azetidine-3-carboxylic acid | 235.24 | 1.12 | 12 | 75.99 |
Data sourced from
Properties
IUPAC Name |
azetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-4(7)3-1-5-2-3/h3,5H,1-2H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZWHAAOIVMHOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041479 | |
Record name | 3-Azetidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36476-78-5 | |
Record name | 3-Azetidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36476-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azetidinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036476785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Azetidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | azetidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AZETIDINECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56Y8G819O3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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